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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-9574-acid is a chemical compound identified as a Peroxisome Proliferator-Activated
Receptor alpha (PPARQ) inhibitor. It serves as a crucial building block in the synthesis of
Proteolysis Targeting Chimeras (PROTACSs). PROTACSs are heterobifunctional molecules that
utilize the cell's ubiquitin-proteasome system to degrade specific target proteins, offering a
novel therapeutic modality for various diseases, including cancer. These application notes
provide detailed information on the procurement of AZD-9574-acid, its chemical properties,
and representative protocols for its application in PROTAC synthesis and subsequent cellular
assays.

Supplier and Purchasing Information

The following table summarizes the currently available suppliers for AZD-9574-acid.
Researchers are advised to contact the suppliers directly for the most up-to-date pricing and
availability.
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. Catalog . . .

Supplier Purity Available Sizes Storage
Number

Biorbyt orb2646309 Not Specified 10 mg, 50 mg -20°C

] AMS.T88539-10- N _ N

Amsbio MG Not Specified Contact Supplier  Not Specified

MedchemExpres N ) N
HY-160937 Not Specified Contact Supplier  Not Specified

S

Note: It is critical to distinguish AZD-9574-acid from AZD-9574 (also known as Palacaparib).
AZD-9574 is a potent and brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor.
[1][2] This document pertains specifically to AZD-9574-acid, the PPARa inhibitor.

Chemical Properties

Property Value

CAS Number 2923687-90-3
Molecular Formula C20H19F2N50s3
Molecular Weight 415.39 g/mol

Representative Experimental Protocols
Protocol 1: Synthesis of a PROTAC using AZD-9574-acid
as a PPARa Warhead

This protocol outlines a representative synthesis of a PROTAC molecule where AZD-9574-acid
serves as the "warhead" to target PPARa. The synthesis involves coupling AZD-9574-acid to a
linker, which is then conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide for
Cereblon).

Materials and Reagents:

e AZD-9574-acid
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 Linker with a terminal amine and a terminal reactive group (e.g., Boc-protected amino-PEG-
acid)

e E3 ligase ligand with a reactive handle (e.g., Pomalidomide)

e Coupling agents (e.g., HATU, HOBt)

o Base (e.g., DIPEA)

e Solvents (e.g., DMF, DCM)

o Deprotection agent (e.g., TFA)

e Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

o Linker Conjugation to AZD-9574-acid:

o Dissolve AZD-9574-acid (1 eq) and the Boc-protected amino-PEG-acid linker (1.1 eq) in
anhydrous DMF.

o Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

o Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction
progress by LC-MS.

o Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel.

e Boc Deprotection of the Linker:

o Dissolve the product from step 1 in a solution of 20% TFA in DCM.
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o Stir the reaction at room temperature for 1-2 hours.

o Remove the solvent under reduced pressure to obtain the amine-functionalized AZD-
9574-acid-linker conjugate.

e Coupling of E3 Ligase Ligand:

o In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (e.g., a
pomalidomide derivative) using HATU and DIPEA in DMF.

o Add the amine-functionalized AZD-9574-acid-linker conjugate from step 2 to the activated
E3 ligase ligand solution.

o Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
o Work up the reaction as described in step 1.
o Purify the final PROTAC molecule by preparative HPLC.

e Characterization:

o Confirm the identity and purity of the synthesized PROTAC using LC-MS, *H NMR, and
B3C NMR spectroscopy.

Protocol 2: In Vitro PROTAC-mediated Degradation of
PPARa

This protocol describes a method to assess the ability of the newly synthesized PROTAC to
induce the degradation of PPARa in a relevant cell line.

Materials and Reagents:
e Human cell line expressing PPARa (e.g., HepG2)
o Synthesized PROTAC molecule

e Cell culture medium and supplements
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e DMSO (for stock solutions)

e Proteasome inhibitor (e.g., MG132) as a negative control
 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

o BCA protein assay kit

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

e Primary antibodies against PPARa and a loading control (e.g., GAPDH, 3-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment:

o Plate the cells at an appropriate density in a multi-well plate and allow them to adhere
overnight.

o Prepare serial dilutions of the PROTAC molecule in cell culture medium. Also, prepare a
vehicle control (DMSO) and a negative control with the PROTAC and MG132.

o Treat the cells with the different concentrations of the PROTAC, vehicle, and negative
control for a specified time course (e.g., 4, 8, 12, 24 hours).

o Cell Lysis and Protein Quantification:
o After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
o Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Determine the protein concentration of each lysate using a BCA protein assay.
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» Western Blotting:
o Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
o Incubate the membrane with the primary antibody against PPARa overnight at 4°C.
o Wash the membrane and incubate with the HRP-conjugated secondary antibody.
o Detect the protein bands using a chemiluminescent substrate and an imaging system.
o Strip the membrane and re-probe with the loading control antibody.

o Data Analysis:

o

Quantify the band intensities using densitometry software.

[¢]

Normalize the PPARa band intensity to the corresponding loading control band intensity.

o

Calculate the percentage of PPARa degradation relative to the vehicle-treated control.

[e]

Plot the percentage of degradation against the PROTAC concentration to determine the
DCso (concentration for 50% degradation).

Visualizations
Signaling Pathway
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Caption: PPARa Inhibition by AZD-9574-acid.

Experimental Workflow

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15586719?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

PROTAC Synthesis and Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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